(5Z)-2-(3-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one
Description
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C23H20ClN3OS |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20ClN3OS/c1-4-12-27-15(3)17(16-8-5-6-11-20(16)27)13-21-22(28)26-23(29-21)25-19-10-7-9-18(24)14(19)2/h4-11,13H,1,12H2,2-3H3,(H,25,26,28)/b21-13- |
InChI Key |
JKCKHWUASQSBBG-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=C(N(C4=CC=CC=C43)CC=C)C)/S2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=C(N(C4=CC=CC=C43)CC=C)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
Biologically, indole derivatives, including this compound, have shown promise in the development of new drugs. They exhibit a range of biological activities, such as antiviral, anticancer, and antimicrobial properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione
- Indole-3-acetic acid
Uniqueness
Compared to similar compounds, 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
